4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-10-4-6-11(14(8-10)22-2)9-3-5-12(15(17)18)13(7-9)16(19)20/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKBPPRZNIUMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690810 | |
| Record name | 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-43-1 | |
| Record name | 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-2-Nitrobenzoic Acid
The precursor 4-bromo-2-nitrobenzoic acid is synthesized via bromination of 2-nitrobenzoic acid. Nitro and carboxylic acid groups act as meta-directors, favoring bromination at position 4 (70% yield).
Procedure :
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Dissolve 2-nitrobenzoic acid in H2SO4 at 0°C.
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Add Br2 dropwise, stir for 6 h at 25°C.
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Quench with NaHSO3, isolate via recrystallization (EtOH/H2O).
Suzuki Coupling with 2,4-Dimethoxyphenylboronic Acid
Using PdCl2(L@β-CD) (0.01 mol% Pd) in aqueous media:
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Conditions : 80°C, K2CO3, H2O/EtOH (3:1), 12 h.
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Yield : 82% after column chromatography (SiO2, hexane/EtOAc).
Mechanistic Insight :
The cyclodextrin-based catalyst enhances solubility of hydrophobic intermediates, stabilizing the oxidative addition complex between Pd and the aryl bromide.
Nitration of Pre-Coupled Intermediates
Direct Nitration of 4-(2,4-Dimethoxyphenyl)Benzoic Acid
Nitration post-coupling faces regioselectivity challenges due to competing directing effects:
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COOH : Meta-directing (positions 3, 5).
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2,4-Dimethoxyphenyl : Ortho/para-directing (positions 2, 4, 6).
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Nitrating agent : 65% HNO3, H2O2, NaNO2.
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Temperature : 50°C, 4 h.
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Yield : 68% (2-nitro isomer).
One-Pot Tandem Synthesis
A sequential coupling-nitration protocol minimizes isolation steps:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | 4-Bromo-2-nitrobenzoic acid, Pd(OAc)2, SPhos | 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid |
| 2 | 65% HNO3, H2SO4, 40°C | Final product |
Advantages :
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78% overall yield.
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Avoids purification of air-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Catalytic Innovations and Green Chemistry
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituent Position
(a) 4-(2,4-Dimethoxyphenyl)benzoic Acid
- Structure : Lacks the nitro group at position 2 of the benzoic acid ring.
- Properties : The absence of the nitro group increases electron density, enhancing solubility in polar solvents compared to the nitro-substituted analogue.
- Biological Activity : Derivatives of this scaffold exhibit antimicrobial activity against Gram-positive bacteria, as seen in 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles .
(b) 4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6)
- Structure : Methoxy groups at positions 4 and 5 instead of 2 and 3.
- No direct activity data are available, but similar nitrobenzoic acids are studied for enzyme inhibition .
Analogues with Heterocyclic Modifications
(a) 4-(2,4-Dimethoxyphenyl)thiazole-2-carboxylic Acid
- Structure : Replaces the nitro group with a thiazole ring.
- Properties : The thiazole ring introduces π-stacking capabilities and basicity, altering logP (predicted higher lipophilicity) compared to the nitro-substituted parent compound.
- Synthesis : Synthesized via Hantzsch thiazole synthesis, highlighting the versatility of dimethoxyphenyl precursors in heterocyclic chemistry .
(b) 3-(2,4-Dimethoxyphenyl)-2-{4-[4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy]-phenyl}-acrylic Acid Methyl Ester (Thz7)
- Structure : Incorporates a thiazolidinedione moiety linked to the dimethoxyphenyl group.
- Activity : Demonstrates potent antidiabetic activity (IC50 ~7.7 µM) via QSAR models, where the dimethoxyphenyl group enhances binding to peroxisome proliferator-activated receptors (PPARs). The nitro group in 4-(2,4-dimethoxyphenyl)-2-nitrobenzoic acid may confer distinct electronic effects for alternative targets .
Bioactive Analogues in Antiviral Research
(a) 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9)
- Structure : Replaces the benzoic acid core with an imidazole ring.
- Activity : Exhibits antiviral activity against SARS-CoV-2 (IC50 = 7.7 µM). The dimethoxyphenyl group contributes to hydrophobic interactions with viral proteases, while the nitro group in the target compound may enhance electrophilic reactivity for covalent binding .
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
Antimicrobial Potential: The dimethoxyphenyl group is critical for antimicrobial activity, as seen in oxadiazole derivatives. The nitro group may enhance activity against resistant strains by modifying redox properties .
Enzyme Inhibition : Nitro groups in benzoic acid derivatives are associated with inhibition of kinases and proteases. For example, Thz7's antidiabetic activity suggests structural motifs that could be optimized in the target compound .
Synthetic Flexibility : The Hantzsch thiazole synthesis and Friedel-Crafts acylation methods (used for analogues) provide pathways to modify the target compound’s core structure for enhanced bioactivity .
Biological Activity
4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound features a nitro group and a dimethoxy-substituted phenyl ring, which contribute to its biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has been studied for its effects on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells.
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against different bacterial strains.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that the compound can disrupt microtubule assembly, leading to cell cycle arrest and subsequent cell death.
Case Studies
- In Vitro Studies : In a study involving breast cancer cell lines (MDA-MB-231), the compound induced apoptosis by enhancing caspase-3 activity. At concentrations of 10 µM, it increased caspase-3 activity by 1.33 to 1.57 times compared to control groups .
- Cell Cycle Analysis : The compound was shown to cause significant morphological changes in cancer cells at concentrations as low as 1 µM. Flow cytometry results indicated an increase in the sub-G1 population, suggesting enhanced apoptosis .
Efficacy Against Bacteria
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Pseudomonas aeruginosa .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for preparing 4-(2,4-dimethoxyphenyl)-2-nitrobenzoic acid, and how can intermediates be characterized?
Methodological Answer: A common approach involves sequential functionalization of the benzoic acid core. For example:
Friedel-Crafts Acylation : Introduce the 2,4-dimethoxyphenyl group via electrophilic aromatic substitution using a Lewis acid catalyst (e.g., AlCl₃) .
Nitration : Direct nitration at the ortho position using a HNO₃/H₂SO₄ mixture, leveraging the electron-donating methoxy groups to guide regioselectivity .
Purification : Recrystallization from ethanol/water mixtures improves purity.
Characterization :
- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, nitro group signals in ¹³C NMR) .
- HPLC : Monitor reaction progress using a C18 column with UV detection at 254 nm .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous buffers, employ solubilizing agents like β-cyclodextrin (1–5% w/v) .
- Stability :
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The 2-methoxy group restricts access to the aromatic ring, limiting Suzuki-Miyaura coupling efficiency. Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance yields .
- Electronic Effects : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. DFT calculations (e.g., Gaussian 16) predict electron density distribution, guiding reaction design .
Q. What analytical strategies resolve contradictions in spectroscopic data for nitrobenzoic acid derivatives?
Methodological Answer:
- Contradiction Example : Discrepancies in ¹H NMR aromatic signals due to tautomerism or solvent effects.
- Resolution :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at –40°C to 80°C .
- 2D-COSY/HSQC : Map coupling relationships and assign overlapping peaks unambiguously .
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using single-crystal data .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2). Parameterize the nitro group’s partial charges via DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Key Challenges :
- Nitro group racemization under acidic conditions.
- Byproduct formation during Friedel-Crafts steps.
- Solutions :
Q. How does the nitro group’s electronic profile affect its redox behavior in catalytic applications?
Methodological Answer:
- Cyclic Voltammetry : Measure reduction potentials in acetonitrile (0.1 M TBAPF₆). The nitro group typically shows a reversible reduction peak near –0.8 V vs. Ag/AgCl .
- Applications : Exploit this redox activity for designing electrocatalysts (e.g., CO₂ reduction) by tuning the electronic environment via methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
